molecular formula C18H16ClN3O2 B7695507 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide

2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide

Cat. No. B7695507
M. Wt: 341.8 g/mol
InChI Key: FERFOUTWABYQAB-UHFFFAOYSA-N
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Description

The compound “2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbenzamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a benzamide moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating benzamide group. The oxadiazole ring could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzamide group could enhance its solubility in polar solvents .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, similar compounds have been found to have anticonvulsant and analgesic activities, possibly through interactions with voltage-gated sodium and calcium channels .

Safety and Hazards

The safety and hazards of this compound would need to be evaluated through toxicological studies. Similar compounds can pose hazards due to their reactivity and potential biological activity .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. For example, it could be investigated for possible anticonvulsant or analgesic activities, as suggested by studies on similar compounds .

properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11(2)20-17(23)12-7-3-4-8-13(12)18-21-16(22-24-18)14-9-5-6-10-15(14)19/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERFOUTWABYQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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